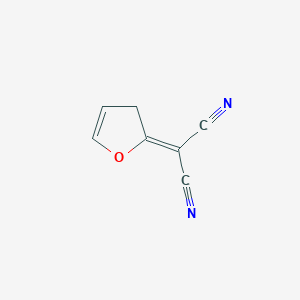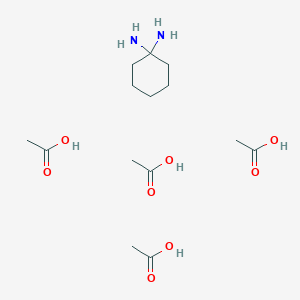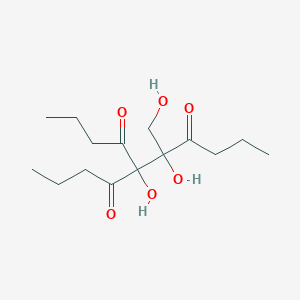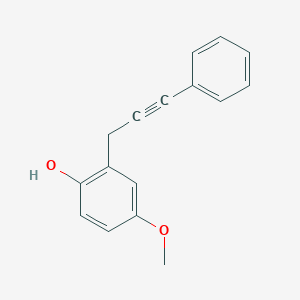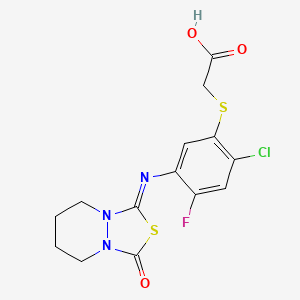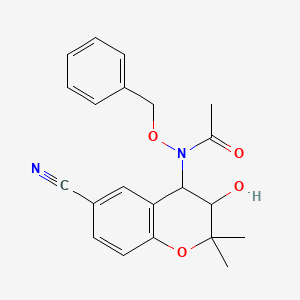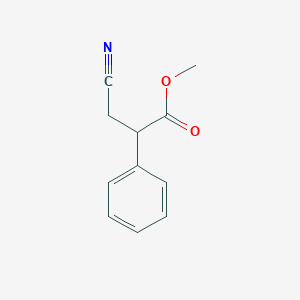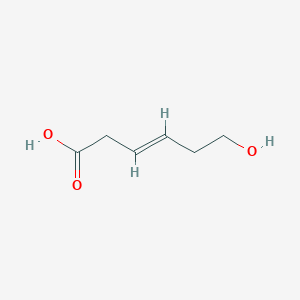
beta-D-glucosyl-N-(hexacosanoyl)sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosylceramide (D18:1/26:0), also known as beta-glucosylceramide or beta-glccer, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/26:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/26:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/26:0) can be biosynthesized from hexacosanoic acid.
Beta-D-glucosyl-N-(hexacosanoyl)sphingosine is a beta-D-glucosylceramide where the ceramide N-acyl group is specified as hexacosanoyl. It has a role as a mouse metabolite. It derives from a hexacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis Pathway and Cellular Accumulation : Beta-D-glucosyl-N-(hexacosanoyl)sphingosine (GlcSph), a glucosylceramide analogue, is synthesized in cells through the glucosylation of sphingosine and deacylation of glucosylceramide (GlcCer). This process is influenced by inhibitors like conduritol beta epoxide (CBE) and 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), affecting its intracellular accumulation (Yamaguchi et al., 1994).
Enzyme Specificity and Kinetic Studies : The behavior of human glucosylceramide beta-glucosidase, an enzyme that acts on glucosylceramides, was studied with modified glucosylceramides inserted into liposomes. These studies revealed insights into enzyme-substrate interactions and the enzyme's specificity towards various glucosylsphingolipids (Sarmientos, Schwarzmann, & Sandhoff, 1986).
Active Site Investigation of Human Acid Beta-Glucosidase : Research on human acid beta-glucosidase, which cleaves beta-glucosidic bonds of glucosylceramide, investigated the enzyme's binding specificity using inhibitors like synthetic sphingosines and N-alkyl-glucosylamines. This work is crucial in understanding the molecular interactions at the enzyme's active site (Greenberg, Merrill, Liotta, & Grabowski, 1990).
Affinity Chromatography in Enzyme Purification : The enzyme glucosylceramide: beta-glucosidase was purified from human placenta using an affinity column with glucosyl sphingosine, illustrating a method for enzyme isolation and purification for further biochemical study (Strasberg, Lowden, & Mahuran, 1982).
Modeling Gaucher's Disease in Fibroblasts : N-hexyl-O-glucosyl sphingosine (HGS), an inhibitor of aryl glucosidase and glucocerebrosidase, was used to induce changes in human skin fibroblasts, creating a chemical model for Gaucher's disease. This research provides insights into the biochemical alterations in this genetic disorder (Warren et al., 1976).
Role in Immune System Functioning : Studies on natural killer (NK) cells found that certain glycosphingolipids, including D-galactosyl-beta1-1' sphingosine and D-glucosyl-beta1-1' sphingosine, can induce apoptosis in these cells, suggesting significant implications for diseases involving glycosphingolipid accumulation (Maghazachi et al., 2004).
Eigenschaften
Produktname |
beta-D-glucosyl-N-(hexacosanoyl)sphingosine |
|---|---|
Molekularformel |
C50H97NO8 |
Molekulargewicht |
840.3 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexacosanamide |
InChI |
InChI=1S/C50H97NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(54)51-43(42-58-50-49(57)48(56)47(55)45(41-52)59-50)44(53)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,43-45,47-50,52-53,55-57H,3-36,38,40-42H2,1-2H3,(H,51,54)/b39-37+/t43-,44+,45+,47+,48-,49+,50+/m0/s1 |
InChI-Schlüssel |
DOIOUJPHIXRQFM-WBOUPBNQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Physikalische Beschreibung |
Solid |
Löslichkeit |
Insoluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258387.png)
![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)
![(2Z)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B1258392.png)
